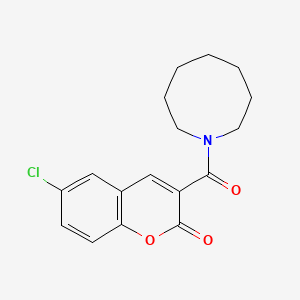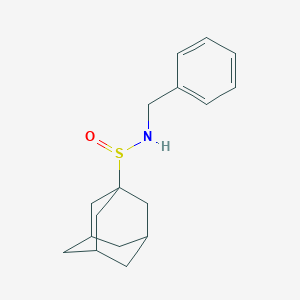
3-(1-azocanylcarbonyl)-6-chloro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-azocanylcarbonyl)-6-chloro-2H-chromen-2-one is a compound that belongs to the class of azo compounds and is also known as azo coumarin. It is a yellowish crystalline powder that has been used in various scientific research studies. This compound has shown potential in the field of medicinal chemistry due to its pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(1-azocanylcarbonyl)-6-chloro-2H-chromen-2-one is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to modulate the activity of various receptors, including the NMDA receptor, which is involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to inhibit the growth of various tumor cells and exhibit antimicrobial activity against various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1-azocanylcarbonyl)-6-chloro-2H-chromen-2-one in lab experiments include its potential pharmacological properties and its ability to interact with various cellular targets. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-(1-azocanylcarbonyl)-6-chloro-2H-chromen-2-one. These include further studies on its pharmacological properties, its mechanism of action, and its potential use in the treatment of various diseases. In addition, future research could focus on the development of new analogs of this compound with improved pharmacological properties and reduced toxicity.
Synthesemethoden
The synthesis of 3-(1-azocanylcarbonyl)-6-chloro-2H-chromen-2-one involves the reaction of 6-chloro-2H-chromen-2-one with 1-azocanylcarbonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a solvent such as dichloromethane. The product is then purified by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-(1-azocanylcarbonyl)-6-chloro-2H-chromen-2-one has been used in various scientific research studies due to its potential pharmacological properties. It has been studied for its anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. This compound has also shown potential in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(azocane-1-carbonyl)-6-chlorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c18-13-6-7-15-12(10-13)11-14(17(21)22-15)16(20)19-8-4-2-1-3-5-9-19/h6-7,10-11H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEROTWQMMJFNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5334330.png)
![N-(2,6-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5334338.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5334345.png)
![3-phenyl-7-[2-(3-pyrrolidinyl)benzoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5334359.png)
![2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[1-(4-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5334369.png)
![4-(4-bromophenyl)-1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5334373.png)
![2-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5334377.png)
![5-{2-[3-(5-fluoro-2-methoxybenzoyl)piperidin-1-yl]ethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5334389.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B5334404.png)
![2-[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5334420.png)
![N-{1-(hydroxymethyl)-2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B5334424.png)
![3-{[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5334433.png)

![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenoxypropanamide](/img/structure/B5334439.png)
